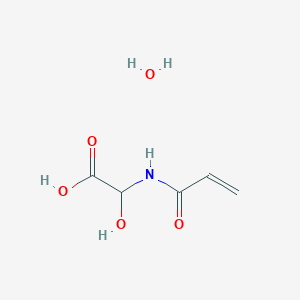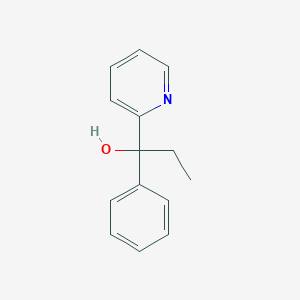
Acide 2-acrylamido-2-hydroxyacétique hydraté
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
2-Acrylamido-2-hydroxyacetic acid hydrate has numerous scientific research applications. It is used in the synthesis of hydrogels for removing metal cations from wastewater . Additionally, it is employed in the preparation of polyacrylamide-based hydrogels, which have applications in drug delivery, water purification, and the food industry . The compound is also used in the development of thermo-thickening polymers for drilling fluids .
Mécanisme D'action
Mode of Action
It is known that the compound can undergo nucleophilic addition of water, a process that is catalyzed by both acids and bases . This reaction results in the formation of a hydrate, which is a reversible process .
Action Environment
The action, efficacy, and stability of 2-Acrylamido-2-hydroxyacetic acid hydrate can be influenced by various environmental factors. For instance, the compound’s stability and reactivity may be affected by pH, temperature, and the presence of other chemical species . .
Méthodes De Préparation
The synthesis of 2-Acrylamido-2-hydroxyacetic acid hydrate involves several methods. One common approach is the radical copolymerization of acrylamide with other monomers. For instance, hydrogels derived from 2-hydroxyethyl-methacrylate and 2-acrylamido-2-methyl-1-propanesulfonic acid are synthesized using different initiators and cross-linking reagents . Industrial production methods often involve the use of ammonium persulfate as an initiator and poly (ethylene glycol) diglycidyl ether as a cross-linking reagent .
Analyse Des Réactions Chimiques
2-Acrylamido-2-hydroxyacetic acid hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is commonly used in the synthesis of hydrogels, where it reacts with different initiators and cross-linking reagents to form polymers . The major products formed from these reactions include hydrogels with carboxylic, amide, and sulfonic groups capable of removing metal ions .
Comparaison Avec Des Composés Similaires
2-Acrylamido-2-hydroxyacetic acid hydrate can be compared with similar compounds such as 2-hydroxyethyl-methacrylate and 2-acrylamido-2-methyl-1-propanesulfonic acid . These compounds share similar properties and are used in the synthesis of hydrogels. 2-Acrylamido-2-hydroxyacetic acid hydrate is unique due to its specific chemical structure and the ability to form stable hydrates .
Propriétés
IUPAC Name |
2-hydroxy-2-(prop-2-enoylamino)acetic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4.H2O/c1-2-3(7)6-4(8)5(9)10;/h2,4,8H,1H2,(H,6,7)(H,9,10);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWMQWFKXNJQJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(C(=O)O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583474 |
Source


|
| Record name | (Acryloylamino)(hydroxy)acetic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199926-33-5 |
Source


|
| Record name | (Acryloylamino)(hydroxy)acetic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-, monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride](/img/structure/B179722.png)

![N'-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide;dihydrochloride](/img/structure/B179733.png)




![3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride](/img/structure/B179743.png)

![Methyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate](/img/structure/B179745.png)


